3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, a pyridine moiety, and a diphenylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group on the piperidine ring.
Formation of the Diphenylpropane Backbone: The diphenylpropane backbone is constructed through Friedel-Crafts alkylation reactions, where benzene derivatives react with propanone derivatives in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives with halides or tosylates in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol: An analog that binds to adenosine receptors and exhibits anticancer properties.
Piperidine Derivatives: A broad class of compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Uniqueness
3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is unique due to its specific combination of a piperidine ring, pyridine moiety, and diphenylpropane backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,3-diphenyl-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(27-17-7-12-23(19-27)29-22-13-15-26-16-14-22)18-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24H,7,12,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDCRZWSIZLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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